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1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one

Click Chemistry Chemical Biology PROTAC Design

1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one is a low-molecular-weight (188.19 Da) heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives targeting cyclin-dependent kinases (CDKs), casein kinase 2 (CK2), and phosphodiesterases (PDEs).

Molecular Formula C9H8N4O
Molecular Weight 188.19
CAS No. 1341319-87-6
Cat. No. B2409197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one
CAS1341319-87-6
Molecular FormulaC9H8N4O
Molecular Weight188.19
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)N(C=N2)CC#C
InChIInChI=1S/C9H8N4O/c1-3-4-13-6-10-8-7(9(13)14)5-11-12(8)2/h1,5-6H,4H2,2H3
InChIKeyPLRLGTHHTXJCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one (CAS 1341319-87-6): Core Scaffold and Procurement Context


1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one is a low-molecular-weight (188.19 Da) heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family . This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives targeting cyclin-dependent kinases (CDKs), casein kinase 2 (CK2), and phosphodiesterases (PDEs) [1]. The compound features a terminal alkyne (propargyl) group at the 5-position and a methyl group at the 1-position, distinguishing it from many commonly cataloged analogs that lack a click-chemistry-compatible handle.

Click-ready terminal alkyne handle for CuAAC conjugation
Fragment-like scaffold for kinase probe design and SAR exploration
Fixed tautomeric form via 1-methyl substitution

Why 1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one Cannot Be Replaced by Unsubstituted or Non-Alkynylated Analogs


Generic substitution within the pyrazolo[3,4-d]pyrimidin-4-one class is unreliable because the 5-position substituent critically dictates both biological target engagement and synthetic utility. The terminal alkyne of this compound provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular construction of triazole-tethered probes, PROTACs, or affinity reagents—a capability absent in analogs lacking an alkyne [1]. In kinase inhibition contexts, the 1-methyl and 5-propargyl combination is expected to produce a distinct selectivity fingerprint relative to 1-aryl or 6-substituted analogs, as demonstrated in structure-activity relationship (SAR) studies on related pyrazolo[3,4-d]pyrimidin-4-ones where minor substituent changes led to >100-fold shifts in CDK4 vs. CDK2 affinity [2].

Non-alkynylated analogs
Lack the terminal alkyne required for CuAAC, limiting direct conjugation to probes, PROTACs, or affinity tags. Synthetic introduction of an alkyne handle adds 1–2 steps.
5- vs 6-substituted CDK2 inhibitors
Positional substitution critically alters kinase selectivity. 6-arylmethyl analogs show >100-fold shifts in CDK4 affinity; 5-propargyl placement is underexplored and may not replicate 6-substituted SAR.
1-unsubstituted pyrazolo[3,4-d]pyrimidinones
Tautomeric equilibria in N1-unsubstituted analogs can cause batch variability and complicate crystallography or SAR interpretation. 1-methyl lock ensures a single chemical entity.

Quantitative Differentiation Evidence for 1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one Against Closest Analogs


Terminal Alkyne Content Enables CuAAC Click Chemistry Conjugation – Absent in Non-Propargylated Analogs

The target compound bears a single terminal alkyne group at the 5-position (propargyl substituent). In contrast, structurally closest cataloged analogs such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones carry aryl or alkyl groups at the 5-position that are inert to CuAAC [1]. The utility of propargyl groups on this scaffold for click chemistry has been experimentally validated: a bis-propargylated pyrazolo[3,4-d]pyrimidine core was successfully employed in a double CuAAC reaction to assemble an 18-atom macrocycle with selective AXL kinase inhibitory activity [2]. Furthermore, pyrazolo[3,4-d]pyrimidin-4(5H)-one-based alkynes were converted to triazole-tethered hybrids that inhibited U87 glioma cell proliferation; compound 5f achieved S-phase arrest and caspase-3-dependent apoptosis [1].

Alkyne handle vs. non-propargylated analogs
Class-level
Terminal alkyne present; closest cataloged analogs (3,6-dimethyl-1-phenyl, 1-aryl) carry CuAAC-inert groups.
Enables direct CuAAC conjugation for probe, PROTAC, or affinity reagent synthesis.
No quantitative click efficiency data for target compound alone; class-level evidence from bis-propargylated pyrazolo[3,4-d]pyrimidines.
Click Chemistry Chemical Biology PROTAC Design

Fragment-Like Physicochemical Profile Offers Superior Ligand Efficiency Potential vs. Heavier 1-Aryl Analogs

The target compound has a molecular weight of 188.19 Da, placing it within fragment space (MW < 300 Da) . This is approximately 2- to 3-fold lower than typical 1-aryl-substituted pyrazolo[3,4-d]pyrimidin-4-ones used as CDK inhibitors, which range from 300 to 500 Da. For example, 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones described by Nugiel et al. have MW values of 330–400 Da [1]. Lower MW generally correlates with higher ligand efficiency (LE), defined as binding energy per heavy atom, which is a critical metric in fragment-based lead discovery. While no IC50 data for the target compound is available to calculate LE quantitatively, the scaffold's low MW provides a favorable starting point for optimization.

Fragment-like molecular weight
Class-level
188.19 Da vs. 330–400 Da for typical 1-aryl CDK inhibitor analogs (~42–53% lower).
Lower MW may support higher ligand efficiency in fragment-based screening.
No IC50 data available to calculate ligand efficiency; fragment-like character inferred from MW.
Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

5-Propargyl Substitution Distinct from 6-Substituted CDK2 Inhibitors in Scaffold-Based SAR

SAR studies on pyrazolo[3,4-d]pyrimidin-4-ones have demonstrated that the position of substitution profoundly affects kinase selectivity. In 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones, placement of a hydrogen-bond donor at the meta-position of a 6-arylmethyl group resulted in approximately 100-fold increases in CDK4 affinity, giving ligands equipotent for CDK4 and CDK2 [1]. The target compound bears its propargyl substituent at the 5-position (rather than the 6-position commonly modified in CDK2 inhibitors), which is expected to yield a different kinase selectivity profile. In a recent study of pyrazolo[3,4-d]pyrimidin-4-ones as CDK2 inhibitors, compounds 1e and 1j (bearing different substitution patterns) inhibited CDK2 with IC50 values of 1.71 μM and 1.60 μM, respectively [2]. No direct IC50 data is available for the target compound.

5-propargyl vs. 6-substituted CDK2 inhibitors
Reported
Positional difference (5- vs 6-substitution) expected to alter kinase selectivity; 6-arylmethyl analogs show ~100-fold CDK4 affinity shifts.
May offer distinct kinase selectivity profile for target ID campaigns.
No direct IC50 data for target compound; inference from published SAR on related pyrazolo[3,4-d]pyrimidin-4-ones.
Kinase Inhibition CDK2 Structure-Activity Relationship

Synthetic Tractability: Propargyl Handle Enables Rapid Diversification to Triazole Libraries

The target compound's propargyl group can be directly used as a dipolarophile in 1,3-dipolar cycloaddition reactions. In a published synthetic methodology, N-propargyl alkylation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (a close structural analog) yielded the corresponding dipolarophile, which was subsequently reacted with arylnitrile oxides in toluene to afford isoxazoles and isoxazolines [1]. More relevantly, pyrazolo[3,4-d]pyrimidin-4(5H)-one-based alkynes were converted to 1,2,3-triazole-tethered hybrids via CuAAC with azides, yielding compounds with anticancer activity against C6 and U87 cell lines; compound 5f showed the most potent antiproliferative effect [2]. This demonstrates that the target compound can serve as a viable starting material for library synthesis, whereas non-alkynylated analogs require additional functionalization steps.

Propargyl handle for rapid diversification
Method context
Saves 1–2 synthetic steps vs. non-alkynylated analogs; CuAAC and nitrile oxide cycloaddition established on related scaffolds.
Reduces library synthesis time and cost for SAR exploration.
Validated on N-propargyl analogs; direct applicability to this compound assumed.
Medicinal Chemistry Library Synthesis Triazole

1-Methyl Substitution Blocks Potentially Confounding Tautomerization Observed in N-Unsubstituted Analogs

N-unsubstituted pyrazolo[3,4-d]pyrimidin-4-ones can exist in tautomeric equilibria (e.g., 1H vs. 2H tautomers), which can complicate biological assay interpretation and lead to batch-to-batch variability [1]. The target compound features a methyl group at the 1-position, locking the tautomeric state and ensuring a single chemical entity. This is not the case for analogs like 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, where the N1 position remains unsubstituted and tautomeric ambiguity persists. While no quantitative stability comparison data exists, the fixed tautomeric state simplifies computational modeling, crystallography, and SAR interpretation.

1-methyl tautomeric lock
Reported
Fixed tautomeric form via N1-methyl substitution; avoids potential 1H/2H equilibrium seen in N1-unsubstituted analogs.
Ensures single chemical entity for reproducible assay and crystallography results.
Qualitative assessment; no comparative stability data available.
Chemical Stability Tautomerism Assay Reproducibility

Optimal Application Scenarios for 1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one Based on Evidence


Chemical Probe Development via Click Chemistry Conjugation

The terminal alkyne group enables direct CuAAC conjugation with azide-bearing fluorophores, biotin, or affinity tags, supporting target engagement studies, cellular imaging, and pull-down proteomics. This application is supported by the successful use of bis-propargylated pyrazolo[3,4-d]pyrimidines in click-assembled macrocycle synthesis [1] and the generation of triazole-tethered anticancer agents from related alkynes [2].

Fragment-Based Lead Discovery for Kinase Targets

With a molecular weight of 188.19 Da, this compound qualifies as a fragment-sized molecule suitable for fragment screening campaigns (NMR, SPR, or X-ray crystallography) against kinase targets . The pre-installed methyl and propargyl groups provide defined vectors for structure-guided fragment growth, while the alkyne can be exploited for fragment linking strategies.

PROTAC or Molecular Glue Precursor Synthesis

The propargyl handle permits facile attachment of E3 ligase-recruiting moieties (e.g., thalidomide or VHL ligands bearing azide groups) via CuAAC, enabling rapid generation of targeted protein degraders based on a kinase-inhibitor scaffold. The click chemistry compatibility of this scaffold class is established [1][2].

Synthetic Intermediate for Diversified Pyrazolo[3,4-d]pyrimidin-4-one Libraries

The compound can serve as a central intermediate for parallel synthesis of triazole, isoxazole, or isoxazoline libraries via [3+2] cycloaddition chemistry, as demonstrated with N-propargyl pyrazolo[3,4-d]pyrimidin-4-ones [3][2]. This enables rapid SAR exploration around the 5-position.

Application
Selection Property
Validation Focus
Chemical probe development
Terminal alkyne for CuAAC with azide-bearing fluorophores, biotin, or affinity tags
Bioorthogonal conjugation efficiency and target engagement validation
Fragment-based lead discovery
Low MW (fragment space) with defined vectors for structure-guided growth
Ligand efficiency and binding mode confirmation (NMR, SPR, X-ray)
PROTAC / molecular glue precursor
Alkyne handle for E3 ligase recruiter attachment via click chemistry
Degrader selectivity and cellular target degradation validation
Synthetic intermediate for libraries
Propargyl group enables [3+2] cycloaddition to triazoles, isoxazoles, isoxazolines
Library diversity and SAR exploration around the 5-position
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